2,3-Dibromo-4-fluorobenzoic acid
Overview
Description
2,3-Dibromo-4-fluorobenzoic acid is a halogen substituted benzoic acid . It may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .
Synthesis Analysis
The synthesis of 2,3-Dibromo-4-fluorobenzoic acid involves several steps. The reaction is complete when the solvent is evaporated under reduced pressure . The residue is then purified by column chromatography . It’s also used in the preparation of Enzalutamide, a medication used in cancer treatment .Molecular Structure Analysis
The molecular formula of 2,3-Dibromo-4-fluorobenzoic acid is C7H4BrFO2 . It has an average mass of 219.008 Da and a monoisotopic mass of 217.937866 Da .Chemical Reactions Analysis
2,3-Dibromo-4-fluorobenzoic acid may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . The reaction should not be scaled up and the reaction is inherently explosive in nature because significant concentrations of peroxide and hydroperoxide intermediates are generated .Safety and Hazards
2,3-Dibromo-4-fluorobenzoic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, mist, or vapors, and to avoid getting it on skin or in eyes . It should be stored in a cool, dry, well-ventilated place and kept in a tightly closed container .
Future Directions
properties
IUPAC Name |
2,3-dibromo-4-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHGFSKDYGQLGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-4-fluorobenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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